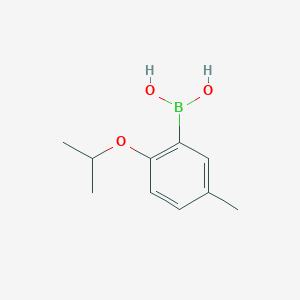
2-Isopropoxy-5-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-5-methylphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Recognition and Sensing
2-Isopropoxy-5-methylphenylboronic acid derivatives exhibit significant potential in the enantioselective recognition of chiral amines. For instance, a study involving 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, synthesized from 4-methoxy-2-methylphenylboronic acid, demonstrated its utility as a circular dichroism sensor for a wide range of chiral amines. This atropisomeric compound is stable to racemization at room temperature and can effectively detect chiral amines in submillimolar concentrations (Ghosn & Wolf, 2011).
Antimicrobial Activity
Phenylboronic acids, including derivatives similar to this compound, have shown promising antimicrobial properties. A study on 5-Trifluoromethyl-2-formylphenylboronic acid highlighted its structure and properties, along with its moderate antifungal action against Candida albicans and higher activity against Aspergillus niger and certain bacteria. This indicates the potential of phenylboronic acids as antibacterial and antifungal agents, with their effectiveness possibly linked to the inhibition of microbial leucyl-tRNA synthetase (Adamczyk-Woźniak et al., 2020).
Chemical Synthesis and Modification
The reactivity of arylboronic acids in chemical synthesis has been explored in various contexts. For example, the palladium-catalyzed Suzuki cross-coupling reaction utilizes arylboronic acids to synthesize thiophene derivatives with potential medicinal applications, demonstrating the role of arylboronic acids in the development of new pharmaceutical compounds (Ikram et al., 2015). Another study detailed the reaction mechanism of phenylboronic acid derivatives with D-fructose in aqueous solutions, providing insights into the nature of reactive boron species in D-fructose sensing and highlighting the utility of boronic acids in analytical chemistry (Suzuki et al., 2016).
Nanotechnology and Material Science
In nanotechnology and material science, arylboronic acids have been used to synthesize nanocomposites with catalytic activities. For instance, an Ag/zeolite nanocomposite synthesized using phenylboronic acid demonstrated the ability to catalyze the reduction of various dyes at room temperature. This showcases the versatility of boronic acids in creating environmentally friendly catalysts for chemical processes (Hatamifard et al., 2016).
Safety and Hazards
When handling 2-Isopropoxy-5-methylphenylboronic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
The primary target of 2-Isopropoxy-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, This compound participates in two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by This compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The ADME properties of This compound The compound’s success in the suzuki–miyaura coupling reaction suggests it has properties that allow it to be readily prepared and stable .
Result of Action
The result of the action of This compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of more complex molecules.
Action Environment
The action of This compound is influenced by environmental factors. The compound is known to be environmentally benign . It should be noted that discharge into the environment must be avoided .
Properties
IUPAC Name |
(5-methyl-2-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7,12-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPTYNENYUZTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393526 |
Source


|
| Record name | 2-Isopropoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-71-9 |
Source


|
| Record name | (2-Isopropoxy-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
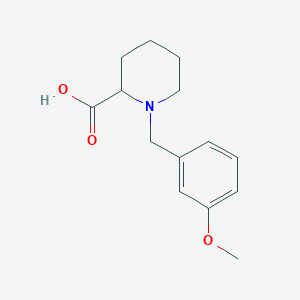
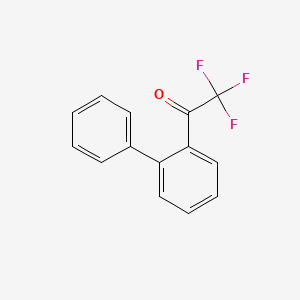
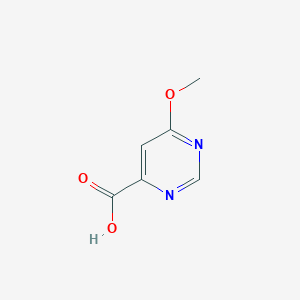
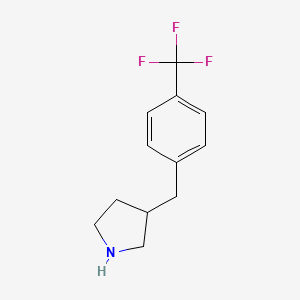
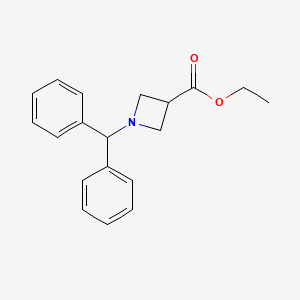
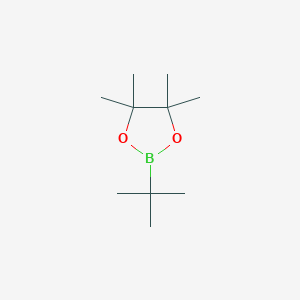

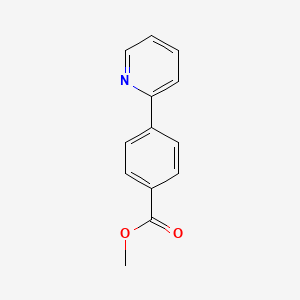
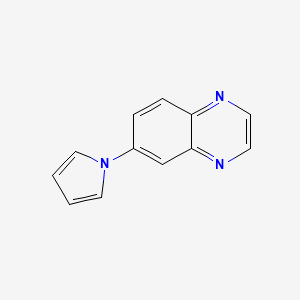
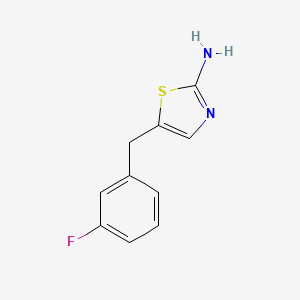
![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)
![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

